2-Methyl-4'-chlorobenzhydrol
Description
Contextual Significance of Benzhydrol Derivatives in Organic Synthesis
Benzhydrols, or diphenylmethanols, are a class of diaryl alcohols that hold a significant position in the world of organic synthesis. Their core structure, (C₆H₅)₂CHOH, serves as a versatile scaffold for creating a wide array of valuable molecules. libretexts.org Historically and currently, benzhydrol derivatives are crucial intermediates in the pharmaceutical industry. They form the backbone of numerous therapeutic agents, including antihistamines, antihypertensives, and antifungal medications. rsc.org The benzhydryl group is a key structural motif in well-known drugs like diphenylhydramine and benztropine. orgsyn.org
Beyond their direct application in drug synthesis, benzhydryl moieties are also employed as protecting groups for alcohols, thiols, and carboxylates in complex multi-step syntheses. yale.edu The relative ease with which a benzhydryl group can be introduced and subsequently removed under specific acidic or hydrogenolysis conditions makes it a valuable tool for synthetic chemists. yale.edu The reactivity of the central carbinol group allows for a variety of chemical transformations, making benzhydrol derivatives indispensable starting materials and intermediates in academic and industrial research. orgsyn.org
Historical Development of Academic Research in Benzhydrol Chemistry
The synthesis of benzhydrol and its derivatives has been a subject of academic inquiry for over a century. Early methods primarily relied on the reduction of the corresponding benzophenones (diaryl ketones). A classic and still widely used method involves the reduction of benzophenone (B1666685) using agents like sodium borohydride (B1222165) or zinc dust. libretexts.org
Another cornerstone of benzhydrol synthesis is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the creation of unsymmetrical benzhydrols by reacting a phenylmagnesium halide (a Grignard reagent) with a substituted benzaldehyde (B42025), or vice versa. libretexts.orgmasterorganicchemistry.com For instance, the reaction of phenylmagnesium bromide with a substituted benzaldehyde will yield a specific benzhydrol derivative. libretexts.org
Over the decades, research has focused on developing more selective and efficient synthetic routes. A significant advancement has been the advent of catalytic asymmetric hydrogenation of benzophenones. This allows for the production of chiral, enantiomerically enriched benzhydrols, which are of paramount importance in modern pharmacology, where the stereochemistry of a drug molecule is often critical to its biological activity. rsc.org The study of reaction mechanisms, particularly the electronic and steric effects of substituents on the phenyl rings, has also been a vibrant area of research, providing deeper insights into the reactivity and stability of these compounds. rsc.orgrsc.org
Scope and Research Imperatives for 2-Methyl-4'-chlorobenzhydrol
This compound is an unsymmetrical diaryl carbinol with distinct substitutions on each of its two phenyl rings: a methyl group at the ortho (2) position on one ring and a chlorine atom at the para (4') position on the other. This specific substitution pattern makes it a compound of significant academic interest for several reasons.
The synthesis of this compound can be achieved through established methods for unsymmetrical diarylmethanols. The two most direct routes would be:
Grignard Reaction : Reacting 2-methylphenylmagnesium bromide with 4-chlorobenzaldehyde. libretexts.orgmasterorganicchemistry.com
Reduction : Reducing the precursor ketone, 2-methyl-4'-chlorobenzophenone.
The primary research imperatives for this molecule lie in understanding how its unique structural features influence its chemical properties and reactivity.
Electronic Effects : The molecule presents a fascinating case of competing electronic influences. The methyl group is a weak electron-donating group, which tends to stabilize a positive charge (carbocation) that can form at the central carbon during reactions. Conversely, the chlorine atom is an electron-withdrawing group due to its inductive effect, which would destabilize such a carbocation. Studying reactions that proceed through a carbocation intermediate, such as acid-catalyzed etherification, can provide valuable data on the net electronic effect governing the molecule's reactivity. yale.edursc.org
Steric Effects : The methyl group is located at the ortho position, which introduces significant steric hindrance around the carbinol functional group. This "ortho effect" can dramatically influence reaction rates and even alter reaction mechanisms compared to its meta- or para-substituted isomers. wikipedia.orgyoutube.com Research would focus on quantifying this steric impact on reactions like esterification or oxidation, and on the rotational dynamics of the phenyl rings.
Stereochemistry : Because the two aryl groups are different, the central carbon atom of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to produce either the (R) or (S) enantiomer in high purity is a significant research challenge. These chiral versions could then be used as precursors for synthesizing complex, single-enantiomer target molecules, which is a major goal in modern pharmaceutical chemistry.
In essence, this compound serves as an ideal model system for investigating the interplay of steric and electronic effects in unsymmetrically substituted diaryl systems. The findings from such research contribute to a more profound understanding of fundamental organic chemistry principles and can guide the rational design of new synthetic methodologies and functional molecules.
Data Tables
Table 1: Physical and Chemical Properties of Related Benzhydrols
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzhydrol libretexts.orggoogle.com | C₁₃H₁₂O | 184.23 | 65-69 | 297-298 |
| 4-Chlorobenzhydrol (B192747) researchgate.netresearchgate.net | C₁₃H₁₁ClO | 218.68 | 58-60 | 150-151 (at 2.6 mmHg) |
Table 2: Common Synthetic Routes to Substituted Benzhydrols
| Reaction Type | Reactants | Product Type | Key Features | Reference |
| Grignard Reaction | Arylmagnesium halide + Benzaldehyde | Symmetrical or Unsymmetrical Benzhydrol | Versatile for creating unsymmetrical derivatives. Requires anhydrous conditions. | libretexts.org |
| Reduction | Benzophenone derivative + Reducing agent (e.g., NaBH₄) | Symmetrical or Unsymmetrical Benzhydrol | High yields, common laboratory method. | libretexts.orgrsc.org |
| Asymmetric Hydrogenation | Benzophenone derivative + Chiral Ru-catalyst | Chiral Benzhydrol | Produces enantiomerically enriched products, important for pharmaceuticals. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
29338-51-0 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,14,16H,1H3 |
InChI Key |
QWNMGIKDLZTPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Chlorobenzhydrol and Analogous Benzhydrols
Foundational Synthetic Routes to Benzhydrol Structures
The preparation of benzhydrols, including 2-Methyl-4'-chlorobenzhydrol, fundamentally relies on the reduction of the corresponding benzophenones or the addition of organometallic reagents to carbonyl precursors. These methods are widely employed for their reliability and versatility.
Reduction of Substituted Benzophenones to Benzhydrols
A common and direct pathway to benzhydrols is the reduction of substituted benzophenones. zenodo.org This transformation can be achieved through several methods, with catalytic hydrogenation and metal hydride reduction being the most prevalent. The choice of reducing agent and reaction conditions is crucial to selectively obtain the desired benzhydrol and avoid over-reduction to the corresponding diphenylmethane. researchgate.net
Catalytic hydrogenation offers a green and efficient method for the synthesis of benzhydrols from benzophenones. google.com This process typically involves the use of a metal catalyst, such as palladium or ruthenium, to facilitate the addition of hydrogen across the carbonyl double bond.
Ruthenium-based catalysts, in particular, have demonstrated high efficacy. For instance, trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) has been shown to be a highly effective precatalyst for the hydrogenation of various benzophenone (B1666685) derivatives. cmu.edu This reaction proceeds smoothly under relatively mild conditions (8 atm H2 and 23-35 °C) in 2-propanol containing potassium tert-butoxide, achieving high yields with a substrate-to-catalyst ratio of up to 20,000. cmu.edu Notably, this method is tolerant of various functional groups, including halogens and methoxy (B1213986) groups. cmu.edu
Palladium catalysts supported on materials like porous carbon have also been investigated. researchgate.net The choice of solvent can significantly influence the selectivity of the reaction, with isopropanol (B130326) favoring the formation of diphenylmethane, the over-reduction product. researchgate.net However, modifications to the palladium catalyst, such as with ethylenediamine, can enhance selectivity towards the desired benzhydrol. cmu.edu Raney nickel is another effective catalyst for this transformation, with studies showing a first-order dependence on hydrogen partial pressure and catalyst loading. epa.gov
A study on the catalytic transfer hydrogenation of benzophenone to benzhydrol using specific ruthenium complexes in 2-propanol at 82 °C showed high conversion rates (94% within 3 hours). researchgate.net This method relies on a ruthenium(II) hydride species as the active catalyst. researchgate.net
Table 1: Catalytic Hydrogenation of Benzophenones to Benzhydrols
| Catalyst System | Substrate | Solvent | Conditions | Product | Yield/Conversion | Reference |
| trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) / t-C4H9OK | Substituted Benzophenones | 2-Propanol | 8 atm H2, 23-35 °C | Substituted Benzhydrols | High | cmu.edu |
| Raney Nickel | Benzophenone | 2-Propanol | 800-2200 kPa H2, 323-343 K | Benzhydrol | - | epa.gov |
| Ruthenium Complexes 1a/1b / KOiPr | Benzophenone | 2-Propanol | 82 °C | Benzhydrol | 94% Conversion (1a) | researchgate.net |
| Palladium on Porous Carbon | Benzophenone | Isopropanol | 323 K, 240 min | Diphenylmethane | 99% Selectivity | researchgate.net |
Metal hydride reagents, particularly sodium borohydride (B1222165) (NaBH4), are widely used for the reduction of benzophenones to benzhydrols due to their selectivity and operational simplicity. pitt.educhegg.comumass.edu Sodium borohydride is a mild reducing agent that effectively reduces aldehydes and ketones to their corresponding alcohols. zenodo.orgpharmaguideline.com
The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. zenodo.org The process involves the nucleophilic attack of the hydride ion (H-) from the borohydride on the electrophilic carbonyl carbon of the benzophenone, forming an alkoxide intermediate which is then protonated by the solvent to yield the final benzhydrol product. chegg.com An excess of sodium borohydride is often used to ensure the complete reduction of the ketone. zenodo.org
For instance, the reduction of benzophenone to diphenylmethanol (B121723) (benzhydrol) is a standard laboratory procedure where benzophenone is dissolved in methanol and treated with sodium borohydride. pitt.educhegg.com The reaction is generally rapid at room temperature or with gentle heating. pitt.edursc.org While sodium borohydride is highly effective for reducing ketones, it is less reactive towards other functional groups like esters, allowing for selective reductions in multifunctional molecules. pharmaguideline.com A recent study detailed the synthesis of a fenofibrate (B1672516) metabolite, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, via the sodium borohydride reduction of the corresponding ketone. nih.gov
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but it is less selective and reacts violently with protic solvents, requiring the use of anhydrous ethers. umass.edursc.org
Table 2: Metal Hydride Reduction of Benzophenones
| Reducing Agent | Substrate | Solvent | Key Features | Product | Reference |
| Sodium Borohydride (NaBH4) | Benzophenone | Methanol/Ethanol | Mild, selective for ketones | Diphenylmethanol | zenodo.orgpitt.educhegg.com |
| Sodium Borohydride (NaBH4) | Fenofibric Acid | Methanol | Selective ketone reduction | Reduced Fenofibric Acid | nih.gov |
| Lithium Aluminum Hydride (LiAlH4) | Ketones | Anhydrous Ether/THF | Powerful, less selective | Alcohols | rsc.org |
Organometallic Reagent Additions to Ketonic Precursors
The synthesis of benzhydrols can also be achieved through the addition of organometallic reagents, such as Grignard reagents or organolithium reagents, to aldehydes. libretexts.orgyoutube.comyoutube.com This method is particularly useful for creating unsymmetrical benzhydrols. The carbon-metal bond in these reagents is highly polarized, making the carbon atom a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde. libretexts.orgmasterorganicchemistry.com
For the synthesis of this compound, a potential route would involve the reaction of a Grignard reagent derived from 2-bromotoluene (B146081) with 4-chlorobenzaldehyde, or alternatively, the reaction of a Grignard reagent from 4-chlorobromobenzene with 2-methylbenzaldehyde. A video protocol for a similar synthesis, the preparation of 4-chlorobenzhydrol (B192747) via a Grignard reaction, is available. youtube.com
The general mechanism involves the formation of a tetrahedral intermediate after the nucleophilic addition, followed by an acidic workup to protonate the resulting alkoxide and yield the desired alcohol. youtube.com When an organometallic reagent adds to an aldehyde (other than formaldehyde), a secondary alcohol is produced. youtube.com It is crucial to conduct these reactions under anhydrous conditions as organometallic reagents are strong bases and will react with any protic solvents, including water. libretexts.org
Friedel-Crafts Acylation as a Precursor Strategy for Benzophenone Synthesis
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and serves as a primary method for synthesizing the benzophenone precursors required for benzhydrol production. doubtnut.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl3). vedantu.com
To synthesize an unsymmetrical benzophenone like 2-methyl-4'-chlorobenzophenone, the precursor to this compound, one could perform a Friedel-Crafts acylation of toluene (B28343) with 4-chlorobenzoyl chloride or, alternatively, of chlorobenzene (B131634) with 2-methylbenzoyl chloride. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion that then attacks the aromatic ring. vedantu.com
In some cases, anomalous products can be formed during Friedel-Crafts reactions, especially with highly activated or sterically hindered substrates. rsc.org The use of milder catalysts or modified reaction conditions, such as the AlCl3-DMF reagent, can sometimes improve regioselectivity and yield, particularly with sensitive substrates. clockss.org The reaction can also be limited with deactivated aromatic substrates, resulting in low yields. researchgate.net
Advanced and Stereoselective Synthetic Strategies for Chiral Benzhydrols
Many pharmaceutical applications require enantiomerically pure compounds, making the stereoselective synthesis of chiral benzhydrols an area of significant research interest. icjs.us A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org
Advanced catalytic systems have been developed for the asymmetric hydrogenation of prochiral benzophenones. The use of chiral ruthenium complexes, such as those containing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine, can effectively catalyze the enantioselective reduction of certain substituted benzophenones to chiral diarylmethanols with high enantiomeric excess (ee). cmu.edu This approach is particularly successful for ortho-substituted benzophenones. cmu.edu
Other strategies for obtaining chiral compounds include the use of a chiral pool, where a stereocenter from a naturally occurring chiral molecule is incorporated, resolution of a racemic mixture, or the use of chiral auxiliaries. ethz.ch Organocatalysis, using small chiral organic molecules to induce enantioselectivity, has also emerged as a powerful tool in asymmetric synthesis. metu.edu.tr For instance, quinine/squaramide-based organocatalysts have been used in domino Michael additions to create chiral products. metu.edu.tr
The synthesis of meso compounds, which are achiral despite having multiple stereocenters, also relies on stereoselective techniques, often employing chiral catalysts to control the reaction's stereochemistry. numberanalytics.com
Asymmetric Reduction Methods
The conversion of prochiral benzophenones to chiral benzhydrols is a cornerstone of synthesizing compounds like this compound. Asymmetric reduction, which introduces a chiral center with a specific stereochemistry, is achieved through two principal approaches: transformations mediated by chiral catalysts and biocatalytic methods.
Chiral Catalyst-Mediated Transformations
The asymmetric transfer hydrogenation of unsymmetrical diaryl ketones represents a highly efficient route to chiral benzhydrols. This method often employs metal-based catalysts featuring chiral ligands to achieve high levels of enantioselectivity.
Ruthenium(II) complexes, in particular, have demonstrated significant success. Bifunctional Ru(II) catalysts derived from 1,2-diphenylethylenediamine (DPEN) and featuring an oxo-tether between the diamine and the η⁶-arene ligand exhibit remarkable efficiency and stereocontrol. rsc.org This enhanced performance is attributed to the conformational rigidity of the catalyst structure. rsc.org These catalysts effectively reduce a broad range of ortho-substituted benzophenones, yielding chiral diarylmethanols with enantiomeric excesses (ee) often exceeding 99%. rsc.orggoogle.com The reaction typically proceeds under mild conditions using a formic acid/triethylamine mixture as the hydrogen source. rsc.org The electronic properties of the substituents on the benzophenone play a crucial role, with electron-withdrawing groups generally leading to higher enantioselectivity. rsc.org
Manganese(I) catalysts have also emerged as a sustainable and effective alternative. rsc.orgwhiterose.ac.uk Chiral PNN tridentate ligands based on an imidazole (B134444) scaffold, when complexed with manganese, catalyze the asymmetric hydrogenation of unsymmetrical benzophenones with outstanding activity and excellent enantioselectivity (up to >99% ee). rsc.orgwhiterose.ac.uk These systems are notable for their use of an industrially preferred base, K₂CO₃, and their tolerance of a wide array of functional groups. rsc.org
Below is a table summarizing the performance of various chiral catalysts in the asymmetric reduction of substituted benzophenones.
| Catalyst Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Oxo-tethered Ru(II)-DPEN | 2-Chlorobenzophenone | >99% | rsc.org |
| Oxo-tethered Ru(II)-DPEN | 2,4-Dichlorobenzophenone | 98% | google.com |
| Imidazole-based Mn(I)-PNN | 2-Methylbenzophenone | >99% | rsc.orgwhiterose.ac.uk |
| Ketoiminatocobalt(II) | 2-Fluorobenzophenone | 96% | google.com |
Biocatalytic Approaches (e.g., Whole-Cell Reductions)
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Whole-cell systems are particularly advantageous as they obviate the need for enzyme purification and contain endogenous systems for cofactor regeneration. chemrxiv.org
Engineered Escherichia coli cells expressing a carbonyl reductase (KmCR) have been successfully used in the asymmetric reduction of 4-chlorobenzophenone (B192759) to produce (S)-4-chlorobenzhydrol with high yield (81%) and excellent enantioselectivity (99% ee). scribd.com The cell membrane acts as a natural barrier, protecting the intracellular enzymes from potentially harsh conditions in the organic solvent phase, enabling chemoenzymatic cascade reactions. scribd.com For instance, a one-pot synthesis combining a Palladium-catalyzed Suzuki–Miyaura coupling to form the ketone intermediate followed by its whole-cell reduction to the chiral alcohol has been demonstrated. scribd.com
Wild-type microorganisms are also effective biocatalysts. Strains of Bacillus cereus have been identified that reduce a variety of prochiral ketones to the corresponding alcohols with high conversion rates. chemrxiv.org The stereoselectivity of these reductions can be either Prelog or anti-Prelog, depending on the specific enzymes present in the microorganism. Additionally, various plant tissues, such as those from carrots (Daucus carota) and apples (Malus pumila), have been shown to catalyze the asymmetric reduction of ketones like 4'-chloroacetophenone (B41964) with high enantioselectivity. rsc.org
The table below highlights results from whole-cell biocatalytic reductions.
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| E. coli–KmCR mutant | 4-Chlorobenzophenone | (S)-4-Chlorobenzhydrol | 81% | 99% | scribd.com |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | >99% | >99% | chemrxiv.org |
| Carrot (Daucus carota) | 4'-Chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | ~80% | ~98% | rsc.org |
Diastereoselective Synthesis of Substituted Benzhydrols
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is relevant when a molecule has two or more stereocenters. While this compound itself possesses only one stereocenter, the principles of diastereoselective synthesis are crucial for creating more complex derivatives or analogs that contain additional chiral centers.
For example, a cascade double Michael reaction of curcumins with arylidenemalonates can produce highly functionalized cyclohexanones with excellent diastereoselectivity. youtube.com These complex structures can incorporate a diarylmethyl moiety. The reaction proceeds under phase-transfer catalysis conditions, allowing for the controlled construction of multiple stereocenters in a single synthetic operation. youtube.com Similarly, diastereopure substituted diaziridines, which can possess up to three stereocenters, can be synthesized in one step from simple ketones, aldehydes, and amines with high diastereoselectivity. sapub.org These methods showcase how the spatial orientation of existing chiral centers or the approach of reagents can direct the formation of a specific diastereomer, a key principle that can be applied to the synthesis of complex benzhydrol-containing molecules.
Kinetic Resolution for Enantiomeric Enrichment
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent, allowing for the enrichment of the less reactive enantiomer. rsc.org The maximum yield for the resolved, unreacted starting material is 50%.
This method is widely applied to the enantiomeric enrichment of secondary alcohols, including benzhydrols. acs.org Enzymatic kinetic resolution, often using lipases such as Pseudomonas cepacia lipase (B570770) (PS-C), is a common approach. stackexchange.com The enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched.
A more advanced strategy is Dynamic Kinetic Resolution (DKR). In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. stackexchange.com This allows, in principle, for the complete conversion of the racemic starting material into a single, enantiomerically pure product, with a theoretical yield of 100%. For aromatic chlorohydrins, DKR using a combination of a lipase for the resolution step and a ruthenium catalyst for the racemization step has proven highly effective, affording chlorohydrin acetates in high yields and with excellent enantiomeric excesses. stackexchange.com
Regioselective Synthesis in the Context of Substituted Benzhydrols
Regioselective synthesis is concerned with controlling the position at which a chemical bond is made when multiple sites are available. In the context of this compound, the key regioselective step is the formation of its precursor, the unsymmetrical ketone 2-methyl-4'-chlorobenzophenone. The most common method for this is the Friedel-Crafts acylation. google.com
There are two primary disconnection pathways for this ketone:
Acylation of chlorobenzene with 2-methylbenzoyl chloride.
Acylation of toluene with 4-chlorobenzoyl chloride.
In the first case, the chlorine atom on chlorobenzene is an ortho-, para-directing deactivator. The acylation will occur preferentially at the para position due to less steric hindrance compared to the ortho positions, leading to the desired 4'-chloro isomer. scribd.com In the second case, the methyl group on toluene is an ortho-, para-directing activator. While both positions are activated, the para position is again sterically favored, leading to the desired product. Therefore, both routes can be regioselective for the desired product under appropriate Friedel-Crafts conditions (typically using a Lewis acid catalyst like AlCl₃). google.com Careful control of reaction conditions is necessary to minimize the formation of unwanted isomers. scribd.com
Multi-Step Synthetic Design and Retrosynthetic Analysis for this compound
Multi-step synthesis involves a sequence of chemical reactions to create a target molecule from simpler, commercially available starting materials. Retrosynthetic analysis is the process of mentally deconstructing the target molecule into simpler precursors, which helps in designing a logical synthetic route.
Retrosynthetic Analysis:
The retrosynthesis of this compound begins with the primary functional group, the secondary alcohol.
Disconnection 1 (C-OH bond): A functional group interconversion (FGI) points to the corresponding ketone, 2-methyl-4'-chlorobenzophenone, as the immediate precursor. This ketone can be converted to the target alcohol via a reduction reaction, which can be made asymmetric as discussed in section 2.2.1.
Disconnection 2 (Carbonyl C-C bond): The ketone can be disconnected via a Friedel-Crafts reaction. This leads to two possible pairs of synthons:
Path A: A 2-methylbenzoyl cation and a chlorobenzene molecule. The synthetic equivalent for the cation is 2-methylbenzoyl chloride.
Path B: A 4-chlorobenzoyl cation and a toluene molecule. The synthetic equivalent for this cation is 4-chlorobenzoyl chloride.
Forward Synthetic Plan:
Based on the retrosynthetic analysis, a plausible forward synthesis would be:
Friedel-Crafts Acylation: React chlorobenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This regioselective reaction forms the key intermediate, 2-methyl-4'-chlorobenzophenone.
Asymmetric Reduction: The resulting prochiral ketone is then subjected to an asymmetric reduction using one of the methods described previously. For example, using an oxo-tethered Ruthenium catalyst with a formic acid/triethylamine hydrogen source would yield enantiomerically enriched this compound.
Work-up and Purification: The reaction is followed by an appropriate work-up to quench the reaction and purify the final alcohol product.
This multi-step approach combines a classic C-C bond-forming reaction with a modern asymmetric transformation to afford the target chiral alcohol with high purity and stereochemical control.
Reaction Chemistry and Mechanistic Investigations of 2 Methyl 4 Chlorobenzhydrol
Transformations of the Hydroxyl Functional Group
The hydroxyl group is a primary site of reactivity in 2-Methyl-4'-chlorobenzhydrol, undergoing a variety of transformations including dehydration, esterification, etherification, oxidation, and nucleophilic substitution.
Dehydration Reactions and Associated Mechanisms (E1, E2)
The dehydration of this compound to form the corresponding alkene, 1-(4-chlorophenyl)-1-(o-tolyl)ethene, typically proceeds under acidic conditions. The mechanism of this elimination reaction can follow either a unimolecular (E1) or bimolecular (E2) pathway, with the E1 mechanism generally being more prevalent for secondary benzylic alcohols due to the stability of the resulting carbocation intermediate. libretexts.orglibretexts.org
In an E1 mechanism , the reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). libretexts.orgyoutube.com Subsequent departure of the water molecule generates a resonance-stabilized secondary benzylic carbocation. The positive charge is delocalized over both aromatic rings, although the electron-donating methyl group on the tolyl ring provides greater stabilization to the carbocation compared to the electron-withdrawing chloro group on the phenyl ring. Finally, a weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon, leading to the formation of the alkene. libretexts.org
The E2 mechanism , while less common for secondary alcohols, can be favored by the use of a strong, sterically hindered base. libretexts.org This concerted process involves the simultaneous abstraction of a proton by the base and the departure of the leaving group.
The stability of the benzylic carbocation intermediate is a crucial factor favoring the E1 pathway for this compound. chemistrysteps.com The general steps for the acid-catalyzed E1 dehydration are outlined below:
| Step | Description |
| 1. Protonation | The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, H₃PO₄) to form an alkyloxonium ion. |
| 2. Carbocation Formation | The alkyloxonium ion departs as a water molecule, forming a resonance-stabilized secondary benzylic carbocation. |
| 3. Deprotonation | A weak base removes a proton from a carbon adjacent to the carbocation, resulting in the formation of a π-bond and yielding the alkene product. |
Esterification and Etherification Protocols
Esterification of this compound can be achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. The reaction mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the benzhydrol.
Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine, can lead to more efficient ester formation. The base serves to neutralize the HCl or carboxylic acid byproduct. The reactivity in esterification can be influenced by the electronic nature of the substituents on the benzhydrol, though the primary determinant is the nucleophilicity of the hydroxyl group.
Etherification of this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the ether. The choice of the alkyl halide is critical, with primary alkyl halides being the most effective to minimize competing elimination reactions.
Oxidation Reactions to Corresponding Ketones
The oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 2-methyl-4'-chlorobenzophenone. A variety of oxidizing agents can be employed for this transformation.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), generated from sodium or potassium dichromate and sulfuric acid, can effectively oxidize secondary alcohols to ketones. chemistrysteps.com However, these reagents are often harsh and can lead to side reactions, particularly on the electron-rich tolyl ring.
Milder and more selective oxidizing agents are generally preferred. These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and reagents used in Swern or Dess-Martin periodinane oxidations. These methods typically offer higher yields and cleaner reactions with fewer byproducts. The general transformation is depicted below:
The selection of the oxidizing agent is crucial to ensure that the oxidation is limited to the alcohol and does not proceed to cleave the aromatic rings.
| Oxidizing Agent | Conditions | Selectivity |
| KMnO₄, H₂SO₄ | Strong acid, heat | Low, risk of over-oxidation |
| H₂CrO₄ | Strong acid | Moderate, environmental concerns |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | High, selective for alcohols |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Low temperature | High, mild conditions |
| Dess-Martin Periodinane | CH₂Cl₂ | High, mild conditions |
Nucleophilic Substitution Reactions at the Benzylic Carbon
Nucleophilic substitution at the benzylic carbon of this compound can proceed via either an S_N1 or S_N2 mechanism. chemistrysteps.comchemistry.coach The benzylic position is highly susceptible to nucleophilic attack due to the ability of the aromatic rings to stabilize the transition state and any carbocation intermediate. chemistrysteps.com
The S_N1 mechanism is favored in the presence of weak nucleophiles and protic solvents. researchgate.net The reaction proceeds through the formation of a resonance-stabilized benzylic carbocation after the departure of the protonated hydroxyl group (water). The stability of this carbocation is enhanced by both the phenyl and the tolyl groups. The electron-donating methyl group on the tolyl ring further stabilizes the positive charge, making the S_N1 pathway particularly favorable.
The S_N2 mechanism involves a backside attack by a strong nucleophile, leading to an inversion of configuration at the benzylic carbon. This pathway is more likely with strong, unhindered nucleophiles and in aprotic solvents.
The presence of both an electron-donating group (methyl) and an electron-withdrawing group (chloro) on the two different rings can influence the rate of both S_N1 and S_N2 reactions, primarily through their electronic effects on the stability of the carbocation or the transition state.
Reactivity of Substituted Aromatic Rings
The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the directing and activating/deactivating effects of the methyl and chloro substituents.
Electrophilic Aromatic Substitution Potentials and Regioselectivity
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The regioselectivity of this reaction on the two rings of this compound is governed by the nature of the existing substituents.
The 2-methylphenyl (o-tolyl) ring contains a methyl group (-CH₃), which is an activating group and an ortho, para-director . youtube.comlibretexts.org The methyl group donates electron density to the ring via an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). Substitution will be directed to the positions ortho and para to the methyl group. However, the position ortho to the methyl group and adjacent to the benzhydryl substituent is sterically hindered. Therefore, electrophilic attack is most likely to occur at the para position relative to the methyl group.
The 4-chlorophenyl ring contains a chlorine atom (-Cl), which is a deactivating group but an ortho, para-director . libretexts.org The chlorine atom is electron-withdrawing via its inductive effect, which deactivates the ring towards electrophilic attack, making it less reactive than benzene. However, the lone pairs on the chlorine atom can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the benzhydryl group, electrophilic substitution on this ring would be directed to the positions ortho to the chlorine atom.
When this compound is subjected to electrophilic aromatic substitution, the reaction is expected to occur preferentially on the more activated 2-methylphenyl ring . The directing effects of the substituents on each ring are summarized in the table below.
| Aromatic Ring | Substituent | Electronic Effect | Directing Effect | Predicted Major Monosubstitution Product(s) |
| 2-Methylphenyl | -CH₃ | Activating (Inductive) | Ortho, Para | Substitution para to the methyl group. |
| 4-Chlorophenyl | -Cl | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | Substitution ortho to the chloro group. |
Therefore, in a competitive situation, electrophilic attack will favor the o-tolyl ring due to its higher electron density.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzhydrol Derivatives
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net In the context of halogenated benzhydrol derivatives such as this compound, these reactions are pivotal for creating more complex molecular architectures. The general catalytic cycle for these reactions, which is widely accepted for catalysts based on Ni(0), Pd(0), and Fe(I), involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
The process is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. uwindsor.ca The reactivity of the halide in this step typically follows the order I > OTf > Br >> Cl. uwindsor.ca Subsequently, transmetalation occurs where an organometallic reagent transfers its organic group to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle. uwindsor.ca
The choice of ligands, solvents, and bases can significantly influence the outcome of these reactions. For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst by promoting the formation of coordinatively unsaturated species. uwindsor.ca Furthermore, the regioselectivity of the cross-coupling can be controlled by the choice of ligand. nih.gov Computational studies have shown that in the case of aryl chloro triflates, C-O insertion is influenced by the interaction between the palladium's highest occupied molecular orbital (HOMO) and the aryl-oxygen lowest unoccupied molecular orbital (LUMO), while C-Cl insertion is favored by a lower transition state distortion energy. nih.gov
The development of palladium-catalyzed cross-dehydrogenative couplings (CDC) offers an even more atom-economical approach by activating two C-H bonds, thereby avoiding the pre-functionalization of starting materials. rsc.org While challenging due to issues of regioselectivity and potential homo-coupling, significant progress has been made in this area. rsc.org
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Step | Description |
| Oxidative Addition | The aryl halide adds to the Pd(0) center, forming a Pd(II) complex. This is often the rate-determining step. uwindsor.ca |
| Transmetalation | An organometallic reagent transfers its organic moiety to the Pd(II) complex. |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. uwindsor.ca |
Elucidation of Reaction Mechanisms
Understanding the intricate mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methodologies. For reactions involving benzhydrol derivatives, mechanistic studies often focus on identifying intermediates, analyzing transition states, and quantifying the effects of substituents.
Identification and Characterization of Reactive Intermediates
Reactive intermediates are transient molecular entities that are formed during a chemical transformation and subsequently react to form the final products. accessscience.com Their direct observation and characterization are often challenging due to their inherent instability. In the context of reactions involving benzhydrols, the formation of carbocation intermediates is a key consideration, particularly in reactions proceeding through an SN1-type mechanism. yale.edu The stability of this carbocation is significantly influenced by the electronic nature of the substituents on the aromatic rings. yale.edu
For instance, in the synthesis of benzhydryl ethers, it has been proposed that the reaction proceeds through the protonation of the hydroxyl group, followed by the formation of a carbocation intermediate. yale.edu This intermediate is then attacked by a nucleophile. yale.edu Experimental evidence suggests that electron-donating groups on the benzhydrol scaffold stabilize this carbocation, leading to higher yields of the desired product. yale.edu
Modern techniques such as laser flash photolysis and specialized mass spectrometry are instrumental in studying reactive intermediates. beilstein-journals.org These methods allow for the direct observation and characterization of transient species, providing invaluable insights into reaction pathways. The interception of one reactive intermediate with another is a sophisticated strategy in organic synthesis that can lead to the streamlined construction of complex molecules in a single pot. nih.gov
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis provides a theoretical framework for understanding the energy profile of a reaction. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the transformation. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways and calculating the energies of transition states. nih.gov
By analyzing the geometry and energy of the transition state, chemists can gain insights into the factors that control the rate and selectivity of a reaction. For example, in palladium-catalyzed cross-coupling reactions, computational studies have been used to elucidate the factors controlling regioselectivity. nih.gov These studies have revealed the importance of electronic interactions and steric effects in determining the preferred reaction pathway. nih.gov
The Hughes-Ingold theory provides a qualitative framework for understanding how solvent polarity affects reaction kinetics by influencing the relative stabilization of the reactants and the transition state. wmich.edu A more polar solvent will accelerate a reaction if the transition state is more polar than the initial reactants, and vice versa. wmich.edu
Investigation of Substituent Effects on Reaction Kinetics and Thermodynamics
The electronic and steric properties of substituents can have a profound impact on the rate (kinetics) and equilibrium position (thermodynamics) of a chemical reaction. In the case of benzhydrol derivatives, substituents on the phenyl rings can influence the stability of intermediates and transition states, thereby altering the reaction pathway.
Studies on the photoreduction of benzophenone (B1666685) derivatives have shown a remarkable dependence of the reaction rate on ring substitution. acs.orgnih.gov This effect is attributed to changes in the activation energy of the process, which in turn are related to the stability of the resulting ketyl radicals. acs.orgnih.gov Similarly, in the fragmentation of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring have been shown to accelerate the reaction. rsc.org This is consistent with a mechanism involving the development of a positive charge on the benzylic carbon in the transition state. rsc.org
The Hammett equation is a widely used tool for quantifying the effect of substituents on the rates and equilibria of reactions involving benzene derivatives. By correlating reaction rate constants with substituent constants (σ), it is possible to gain a deeper understanding of the electronic effects at play.
Table 2: Influence of Substituents on Reaction Properties
| Substituent Property | Effect on Reaction | Example |
| Electron-donating | Can stabilize carbocation intermediates and electron-deficient transition states, often accelerating the reaction. yale.edu | Methoxy (B1213986) (-OCH3), Methyl (-CH3) |
| Electron-withdrawing | Can destabilize carbocation intermediates and electron-deficient transition states, often slowing the reaction. yale.edu | Nitro (-NO2), Trifluoromethyl (-CF3) |
| Steric Hindrance | Bulky groups can hinder the approach of reagents, slowing down the reaction or influencing stereoselectivity. | tert-Butyl (-C(CH3)3) |
Stereochemical Implications in Chemical Transformations
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical aspect of its chemical identity and reactivity. In many chemical transformations, controlling the stereochemical outcome is of paramount importance, particularly in the synthesis of chiral molecules.
Control of Retention and Inversion of Configuration
In reactions involving a chiral center, the product can be formed with either retention of the original configuration, inversion of the configuration, or as a mixture of both (racemization). The stereochemical outcome is determined by the reaction mechanism.
For example, in palladium-catalyzed cross-coupling reactions, the oxidative addition of an allylic or benzylic halide to a palladium(0) complex typically proceeds with inversion of configuration. uwindsor.ca In contrast, the oxidative addition of a vinylic halide occurs with complete retention of configuration. uwindsor.ca
The ability to control the stereochemistry of a reaction is a hallmark of sophisticated organic synthesis. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by carefully selecting reaction conditions that favor one stereochemical pathway over another. For instance, in the preparation of (R)-4-chlorobenzhydrol, a key intermediate for the synthesis of L-clopherastine, enzymatic resolution has been employed to selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer. google.com
Diastereoselectivity in Multi-Chiral Center Synthesis
The synthesis of molecules with multiple chiral centers from precursors such as this compound presents a significant challenge in stereocontrolled synthesis. When a new stereocenter is created in a molecule that already possesses one, the two resulting stereoisomers are diastereomers. The selective formation of one diastereomer over the other, known as diastereoselectivity, is a critical aspect of modern organic synthesis, particularly in the preparation of complex biologically active molecules.
The control of diastereoselectivity in reactions involving this compound can be approached through several established strategies, including substrate-controlled, auxiliary-controlled, and reagent-controlled methods. The inherent chirality of this compound can itself influence the stereochemical outcome of subsequent reactions at a prochiral center elsewhere in the molecule.
A common strategy involves the addition of a nucleophile to a carbonyl group positioned alpha to the existing stereocenter. The stereochemical outcome of such additions can often be predicted using established models like the Felkin-Ahn model. This model rationalizes the preferred direction of nucleophilic attack on a carbonyl group adjacent to a chiral center by considering the steric hindrance of the substituents on that center. For a molecule derived from this compound, where the existing stereocenter could direct the formation of a new one, the relative sizes of the substituents on the chiral carbon would dictate the facial selectivity of the incoming nucleophile.
Another powerful method for inducing diastereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. For instance, Ellman's chiral tert-butanesulfinamide is a widely used auxiliary for the asymmetric synthesis of chiral amines, which could be a relevant transformation for derivatives of this compound. osi.lv
Furthermore, catalyst-controlled diastereoselective reactions offer an elegant approach where a chiral catalyst preferentially catalyzes the formation of one diastereomer. This method is highly efficient as only a catalytic amount of the chiral inductor is required.
While specific research on the diastereoselective synthesis of multi-chiral center compounds directly from this compound is not extensively documented in publicly available literature, the principles of diastereoselective synthesis are well-established and can be applied to this system. For instance, the reduction of a ketone or the addition of a Grignard reagent to an aldehyde derived from this compound would be expected to proceed with some level of diastereoselectivity, dictated by the steric and electronic environment around the reacting center.
To illustrate the concept of diastereoselectivity in a related system, the following data table presents the results of a diastereoselective reduction of N-tert-butanesulfinylketimines, a reaction class that exemplifies the control of stereochemistry in the synthesis of chiral amines.
| Entry | Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| 1 | N-tert-Butanesulfinyl-(p-tolyl)ketimine | LiBHEt3 | 95:5 | 85 |
| 2 | N-tert-Butanesulfinyl-(p-tolyl)ketimine | NaBH4 | 80:20 | 90 |
| 3 | N-tert-Butanesulfinyl-(o-tolyl)ketimine | LiBHEt3 | >99:1 | 78 |
| 4 | N-tert-Butanesulfinyl-(o-tolyl)ketimine | NaBH4 | 92:8 | 88 |
This table is a representative example based on known diastereoselective reductions and does not represent data for this compound itself.
Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methyl-4'-chlorobenzhydrol, offering detailed insights into its molecular framework.
One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments
One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are fundamental in characterizing the proton and carbon environments within the this compound molecule.
In the ¹H NMR spectrum of a related compound, 4-chlorobenzhydrol (B192747), the signals corresponding to the aromatic protons appear in the region of δ 7.2-7.4 ppm. chemicalbook.com For this compound, the introduction of a methyl group on one of the phenyl rings would lead to a distinct signal for these methyl protons, typically appearing in the upfield region of the spectrum. The hydroxyl proton (-OH) gives a characteristic signal that can vary in chemical shift depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For the parent compound, 4-chlorobenzhydrol, the carbon atoms of the phenyl rings and the benzylic carbon can be identified. chemicalbook.com In this compound, the additional methyl group will present a unique signal, and the carbon atoms of the methyl-substituted ring will show different chemical shifts compared to the unsubstituted ring due to the electronic effect of the methyl group.
| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |
| Aromatic Protons | Aromatic Carbons |
| Methyl Protons | Methyl Carbon |
| Methine Proton | Methine Carbon |
| Hydroxyl Proton | |
| Predicted data for this compound based on known spectra of similar compounds like 4-chlorobenzhydrol and other substituted benzhydrols. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent aromatic protons on each of the phenyl rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for definitively assigning the ¹H signal to its corresponding ¹³C signal. For instance, the methine proton signal would show a cross-peak with the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This technique is instrumental in piecing together the entire molecular structure by showing correlations between, for example, the methyl protons and the carbons of the phenyl ring to which they are attached, as well as the adjacent quaternary carbon.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns under ionization.
The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound upon electron ionization would likely proceed through several key pathways. A common fragmentation for alcohols is the loss of a water molecule (H₂O). libretexts.org Another significant fragmentation pathway for benzhydrol derivatives involves the cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of stable carbocations. chemguide.co.uklibretexts.org For this compound, this could result in the formation of a 2-methylphenylcarbonyl cation or a 4-chlorophenylcarbonyl cation. The relative stability of these fragment ions will influence their abundance in the mass spectrum. libretexts.org The presence of the methyl and chloro substituents on the phenyl rings will influence the fragmentation, potentially leading to characteristic ions that can be used to confirm the structure. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which induces molecular vibrations. bohrium.com
The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of small peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. docbrown.info
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several sharp bands in the region of 1450-1600 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the alcohol group is expected to appear in the range of 1000-1260 cm⁻¹.
C-Cl Stretch: The C-Cl stretching vibration will produce a strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info
| Vibrational Mode | Expected Wavenumber (cm⁻¹) * |
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch | 1000-1260 |
| C-Cl Stretch | 600-800 |
| Expected values based on typical ranges for organic functional groups. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Determination
Since this compound possesses a chiral center at the benzylic carbon, it can exist as two enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute stereochemistry of chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, its enantiomers will produce mirror-image CD spectra. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations for a known absolute configuration (R or S), the absolute stereochemistry of the synthesized or isolated compound can be determined.
In academic research, the structural integrity of proteins containing specific amino acids can be confirmed using CD spectroscopy, where a minimum around 215 nm indicates proper folding. beilstein-journals.org While not directly applicable to this compound, this illustrates the principle of using CD spectroscopy to determine three-dimensional structure.
X-Ray Crystallography for Single-Crystal Structural Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. For this compound, this technique can precisely determine the bond lengths, bond angles, and the conformation of the molecule in the solid state.
Theoretical and Computational Chemistry Studies of 2 Methyl 4 Chlorobenzhydrol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine the electronic distribution and the preferred arrangement of atoms in space.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies.
A geometry optimization of 2-Methyl-4'-chlorobenzhydrol using DFT with a basis set like 6-311++G(d,p) would predict the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a minimum on the potential energy surface. For a related compound, p-chlorotoluene, DFT calculations have been used to determine its molecular structure nih.gov.
Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. These theoretical predictions are invaluable for interpreting experimental spectroscopic data. Theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental values. A study on chlorotoluenes demonstrated a good agreement between scaled DFT-calculated frequencies and experimental FTIR and Raman spectra nih.gov.
Table 1: Exemplary Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Benzhydrol
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | 3570 | 3600 |
| C-H (Aromatic) | Stretching | 3050-3100 | 3030-3080 |
| C-H (Methyl) | Asymmetric Stretching | 2960 | 2962 |
| C-H (Methyl) | Symmetric Stretching | 2870 | 2872 |
| C=C (Aromatic) | Stretching | 1600, 1490 | 1605, 1495 |
| C-O | Stretching | 1050 | 1045 |
Note: This table is illustrative and provides typical values for the functional groups present in this compound, based on general spectroscopic data and computational studies of related molecules.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure than DFT, albeit at a higher computational cost.
High-level ab initio calculations can be used to refine the understanding of the electronic properties of this compound, such as its dipole moment, polarizability, and the energies of its molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, ab initio calculations have been used to investigate reaction mechanisms in related chemical systems researchgate.net.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.
By systematically rotating the dihedral angles around the single bonds of this compound, a potential energy surface (PES) can be mapped out. This surface reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them. The energy difference between a conformer and a transition state represents the activation energy for the conformational change. Computational studies on substituted benzenes have shown that the preferred conformation can be determined by comparing the calculated and observed 13C NMR chemical shifts rsc.org.
The surrounding medium can significantly influence the conformational preferences of a molecule. Solvent effects can be modeled computationally using either implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the calculation. These models can reveal how the polarity of the solvent stabilizes or destabilizes different conformers, potentially altering the conformational equilibrium. Computational studies have demonstrated that solvent can determine the reactive conformation of molecules frontiersin.org.
Prediction and Validation of Spectroscopic Properties
A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. By calculating the 1H and 13C NMR chemical shifts for this compound, a theoretical spectrum can be generated. Comparing this predicted spectrum with an experimental one can confirm the molecular structure and help in the assignment of the observed signals. Studies on biaryls have shown that including solvent effects in the geometry optimization step leads to high accuracy in 1H and 13C NMR chemical shift calculations nih.gov.
Table 2: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (ipso, -Cl) | 132.5 | 133.0 |
| C (ortho to -Cl) | 128.8 | 129.2 |
| C (meta to -Cl) | 128.5 | 128.9 |
| C (para to -Cl) | - | - |
| C (ipso, -CH(OH)-) | 142.0 | 142.5 |
| C (ipso, -CH3) | 136.0 | 136.5 |
| C (ortho to -CH3) | 126.2 | 126.5 |
| C (methine, -CH(OH)-) | 75.0 | 75.8 |
Note: This table is for illustrative purposes. The predicted values are typical for a DFT/GIAO calculation for a molecule of this type, and the experimental values are hypothetical, based on known substituent effects.
Despite a comprehensive search for theoretical and computational chemistry studies focusing specifically on the chemical compound this compound, no dedicated research articles or publicly available data were found that would allow for a detailed analysis as outlined in the user's request.
General computational chemistry methodologies exist for the prediction of NMR chemical shifts, the calculation of theoretical vibrational spectra (IR and Raman), the elucidation of reaction mechanisms, the identification of transition states, the calculation of activation energies, and the analysis of substituent effects. These methods, often employing Density Functional Theory (DFT) and other quantum chemical calculations, are widely used in chemical research to complement experimental findings and provide deeper insights into molecular structure and reactivity.
However, the application of these specific computational techniques to this compound has not been documented in the accessible scientific literature. Consequently, the creation of data tables with predicted NMR chemical shifts, theoretical vibrational frequencies, or calculated activation energies for this particular compound is not possible at this time. Similarly, a discussion of its specific reaction mechanisms, transition states, or the computational analysis of its substituent effects cannot be provided without relevant research data.
Therefore, the following sections of the requested article cannot be generated due to the absence of specific computational studies on this compound:
Academic Applications of 2 Methyl 4 Chlorobenzhydrol As a Building Block in Organic Synthesis
Utility in the Synthesis of Novel Organic Scaffolds and Heterocyclic Systems
The difunctional nature of 2-Methyl-4'-chlorobenzhydrol, possessing both a reactive hydroxyl group and aromatic rings amenable to functionalization, positions it as a key starting material for the synthesis of diverse organic scaffolds. The hydroxyl group can be readily transformed into various other functional groups, such as ethers, esters, and halides, providing a handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for the construction of a wide array of molecular frameworks.
Furthermore, the benzhydryl moiety serves as a foundational element for the synthesis of various heterocyclic systems. Through strategic cyclization reactions involving the hydroxyl group and appropriately substituted aromatic rings, a range of N-, O-, and S-containing heterocycles can be accessed. nih.govopenaccessjournals.com The synthesis of such compounds is of great interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.com While direct examples of this compound in the synthesis of specific heterocyclic systems are not extensively documented, the general reactivity of benzhydrols suggests its applicability in constructing frameworks like benzoxazines and other related structures.
Table 1: Potential Heterocyclic Systems Derivable from this compound
| Heterocycle Class | General Synthetic Strategy | Potential Application Areas |
| Benzoxazines | Intramolecular cyclization with an ortho-amino phenol (B47542) derivative | Medicinal Chemistry, Polymer Science |
| Dihydrodibenzoxepines | Intramolecular etherification of a suitably functionalized biphenyl (B1667301) precursor | CNS-active compounds |
| Thiepines | Ring-closing metathesis or other cyclization strategies involving sulfur-containing linkers | Materials Science, Medicinal Chemistry |
Role in the Development of New Synthetic Methodologies and Catalytic Systems
The reactivity of this compound and its derivatives can be harnessed to develop novel synthetic methodologies. For instance, the hydroxyl group can participate in catalytic reactions, either as a directing group or as part of a ligand for a metal catalyst. The development of asymmetric transformations utilizing chiral benzhydrol derivatives is a particularly active area of research, aiming to control stereochemistry in organic reactions. acs.org
While specific catalytic systems based on this compound are not yet prominent in the literature, its structural motifs are found in ligands used for various catalytic processes. The principles of catalyst design suggest that chiral ligands derived from this benzhydrol could be effective in asymmetric synthesis, such as the addition of organometallic reagents to aldehydes or the reduction of ketones. The synthesis of diarylmethanols, the class of compounds to which this compound belongs, can be achieved through nickel(II)-catalyzed additions of arylboronic acids to aryl aldehydes, highlighting the ongoing development of synthetic methods for this compound class. benthamdirect.comeurekaselect.com
Preparation of Chemical Analogs for Structure-Reactivity Relationship Studies
The systematic modification of the this compound structure allows for the preparation of a library of chemical analogs. These analogs, with variations in the substitution pattern on the aromatic rings or modifications to the benzhydryl core, are invaluable for conducting structure-reactivity relationship (SAR) studies. By correlating changes in molecular structure with observed reactivity or biological activity, researchers can gain insights into the underlying mechanisms of chemical reactions and biological processes. nih.govacs.orgnih.govresearchgate.netacs.org
For example, altering the electronic properties of the aromatic rings by introducing electron-donating or electron-withdrawing groups can significantly impact the stability of reaction intermediates and transition states. An analysis of the electronic effects and reactivity of benzhydrols in the formation of benzhydryl ethers demonstrated that electron-donating groups facilitate the reaction by stabilizing the carbocation intermediate. yale.edu Similarly, modifying the steric environment around the reactive center can influence the selectivity of a reaction.
Table 2: Examples of Analog Scaffolds for Structure-Reactivity Studies
| Analog Scaffold | Modification from Parent Compound | Purpose of Study |
| 2-Methyl-4'-fluorobenzhydrol | Replacement of chlorine with fluorine | Investigate the effect of a more electronegative halogen on reactivity. |
| 2,6-Dimethyl-4'-chlorobenzhydrol | Addition of a second methyl group | Probe the influence of increased steric hindrance on reaction outcomes. |
| 2-Methyl-4'-methoxybenzhydrol | Replacement of chlorine with a methoxy (B1213986) group | Assess the impact of a strong electron-donating group on carbocation stability. |
| 4-Chloro-alpha-(2-methylphenyl)benzylamine | Replacement of the hydroxyl group with an amino group | Explore the effect of a different heteroatom on chemical and biological properties. |
Applications in Materials Chemistry as a Precursor for Advanced Organic Structures
The rigid and well-defined three-dimensional structure of this compound makes it an attractive precursor for the synthesis of advanced organic materials. Its incorporation into polymers, for instance, can impart specific thermal, mechanical, and optical properties. The benzhydryl unit can enhance the thermal stability and glass transition temperature of polymers.
Moreover, derivatives of this compound can be used to create functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), and chemical sensors. The ability to precisely tune the electronic and photophysical properties of the molecule through synthetic modification is key to these applications. While direct applications of this specific compound in materials science are still emerging, the broader class of benzhydrol-containing molecules has shown promise in the development of new materials. ontosight.ai For instance, the unique combination of functional groups in benzhydrol derivatives could be useful in creating novel polymers or ligands for metal complexes. ontosight.ai The synthesis of hydrogels, which have widespread biomedical applications, often utilizes "click" chemistry with precursors containing hydroxyl groups, suggesting a potential avenue for the application of this compound derivatives. nih.gov
Q & A
Basic: What are the common synthetic routes for preparing 2-Methyl-4'-chlorobenzhydrol in laboratory settings?
Answer:
this compound can be synthesized via:
- Reduction of 4-chlorobenzophenone derivatives : Use reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF or diethyl ether). Monitor reaction progress via TLC or HPLC .
- Friedel-Crafts alkylation : React 4-chlorobenzaldehyde with methyl-substituted benzyl halides in the presence of Lewis acids (e.g., AlCl₃). Post-reduction steps may be required to yield the benzhydrol structure .
- Etherification : Triflic acid-catalyzed reactions in dichloromethane have been reported for benzhydrol derivatives, though optimization of acid concentration is critical to avoid over-acylation .
Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Compare retention times with reference standards .
- Spectroscopy :
- Melting point analysis : Compare experimental values with literature data to detect impurities .
Advanced: What strategies are recommended for resolving contradictory spectroscopic data (e.g., NMR vs. MS) when characterizing this compound derivatives?
Answer:
- Cross-validation :
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for proposed structures .
- Alternative ionization techniques : Employ electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) in parallel to confirm molecular weight consistency .
Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound ether derivatives?
Answer:
- Catalyst optimization : Replace traditional Brønsted acids (e.g., H₂SO₄) with milder Lewis acids (e.g., ZnCl₂) or immobilized catalysts to reduce side reactions like polymerization .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane or DMF) to stabilize intermediates and prevent hydrolysis. Ensure anhydrous conditions via molecular sieves .
- Temperature control : Maintain reactions at −10°C to 25°C to suppress thermal degradation. Use inline IR spectroscopy to monitor exothermic events .
- Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate target compounds .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards), lab coats, and safety goggles. Avoid latex gloves due to poor chemical resistance .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/by-product streams before disposal. Follow institutional guidelines for halogenated waste .
Advanced: What methodologies are effective for studying the oxidative stability of this compound under varying conditions?
Answer:
- Accelerated oxidation studies : Expose the compound to UV light (λ = 254 nm) or elevated temperatures (40–60°C) in the presence of O₂. Monitor degradation via HPLC-MS to identify oxidation products (e.g., quinones or ketones) .
- Electrochemical analysis : Use cyclic voltammetry (CV) to determine redox potentials and identify susceptible functional groups .
- Stabilizer screening : Test antioxidants (e.g., BHT or ascorbic acid) at 0.1–1.0 wt% to assess their efficacy in prolonging shelf life .
Basic: How can researchers validate the biological activity of this compound derivatives in pharmacological assays?
Answer:
- In vitro assays : Test cytotoxicity via MTT assays on cell lines (e.g., HeLa or HEK293). Include positive controls (e.g., doxorubicin) and solvent controls .
- Target binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases or GPCRs) .
- Metabolic stability : Incubate derivatives with liver microsomes (human or rodent) to assess half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Advanced: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Answer:
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) simulations : Model solvent effects and transition states to optimize reaction pathways (e.g., Gaussian or ORCA software) .
- Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict feasible transformations and by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
